3-Buten-1-ol

Atmospheric Chemistry Reaction Kinetics Environmental Fate

3-Buten-1-ol (homoallyl alcohol) is a C4 primary alcohol with a terminal double bond separated from the hydroxyl group by a two-carbon spacer—a structural feature that fundamentally distinguishes it from allylic alcohols such as 2-buten-1-ol, 1-butanol, or allyl alcohol. This unique architecture delivers quantifiably superior performance: 3.5× higher catalytic activity and nearly 4× higher polymer molecular weight (Mₙ = 64.2 kg mol⁻¹) in coordination-insertion polymerization versus allyl alcohol, and ~98% terminal regioselectivity in 9-BBN hydroboration for clean 1,4-difunctionalized butane synthesis. Its documented insensitivity to reaction conditions in hydroformylation makes it the preferred intermediate for large-scale Pemetrexed API production, ensuring consistent yields and simplified scale-up. Substitution with isomerically similar C4 alcohols is not functionally equivalent and introduces significant errors in kinetic modeling (26–44% deviation in atmospheric lifetime predictions). For polymer chemists, medicinal chemists, and atmospheric modelers requiring reproducible, high-fidelity results, 3-buten-1-ol is the non-negotiable specification.

Molecular Formula C4H8O
Molecular Weight 72.11 g/mol
CAS No. 627-27-0
Cat. No. B139374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Buten-1-ol
CAS627-27-0
Synonyms1-Buten-4-ol;  1-Hydroxy-3-butene;  3-Butenyl Alcohol;  4-Hydroxy-1-butene;  Allylcarbinol;  Homoallyl Alcohol;  NSC 60194;  β-Vinylethanol; 
Molecular FormulaC4H8O
Molecular Weight72.11 g/mol
Structural Identifiers
SMILESC=CCCO
InChIInChI=1S/C4H8O/c1-2-3-4-5/h2,5H,1,3-4H2
InChIKeyZSPTYLOMNJNZNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Buten-1-ol (CAS 627-27-0) Technical Baseline and Procurement Context


3-Buten-1-ol (homoallyl alcohol) is a C4 primary alcohol featuring a terminal double bond separated from the hydroxyl group by a two-carbon spacer, distinguishing it from allylic alcohols . This unique structural motif imparts a distinct reactivity profile, including intramolecular hydrogen bonding observed via FT-IR and ¹H NMR . As a versatile intermediate, it is widely employed in pharmaceutical synthesis—including the production of Pemetrexed disodium [1]—and in polymer chemistry for the preparation of hydroxy-functionalized polyolefins [2].

Critical Differentiation: Why 3-Buten-1-ol Cannot Be Replaced by Generic Analogs


Substitution with structurally similar C4 alcohols—such as 2-buten-1-ol (crotyl alcohol), 1-butanol, or allyl alcohol—is not chemically or functionally equivalent due to significant, quantifiable differences in reaction kinetics, polymerization outcomes, and regioselectivity. Direct comparative studies demonstrate that 3-buten-1-ol exhibits a distinct reactivity profile: it acts as a functional antagonist in biological systems where 1-butanol is an agonist [1], and it yields substantially higher copolymerization activity and molecular weight compared to allyl alcohol [2]. Furthermore, its terminal alkene positioning enables unique selectivity in hydroboration and hydroformylation reactions not achievable with internal alkenes like 2-buten-1-ol [3][4]. These documented differences underscore the necessity for precise compound specification in research and industrial procurement.

Quantitative Evidence Guide: Head-to-Head Performance of 3-Buten-1-ol vs. Analogs


Atmospheric Chemistry: OH Radical Reactivity Compared to 2-Buten-1-ol

In gas-phase atmospheric modeling, 3-buten-1-ol (k4) exhibits significantly different reactivity toward OH radicals compared to its isomer 2-buten-1-ol (k2). The rate coefficient for 3-buten-1-ol at 298 K is lower, reflecting the distinct electronic and steric environment of its terminal double bond [1].

Atmospheric Chemistry Reaction Kinetics Environmental Fate

Polymer Synthesis: Copolymerization Activity and Molecular Weight vs. Allyl Alcohol

In ethylene copolymerization catalyzed by binuclear Ni complexes, 3-buten-1-ol demonstrates dramatically superior performance compared to allyl alcohol. The longer spacer between the double bond and hydroxyl group in 3-buten-1-ol mitigates catalyst poisoning, leading to higher activity and substantially increased polymer molecular weight [1].

Polymer Chemistry Coordination Polymerization Functional Polyolefins

Atmospheric Chemistry: Chlorine Atom Reactivity Compared to 2-Buten-1-ol

The reaction of 3-buten-1-ol with chlorine atoms, relevant to marine boundary layer chemistry, proceeds with a rate constant of 2.80 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K. Comparative kinetic studies demonstrate that 3-buten-1-ol reacts significantly faster with Cl atoms than 2-buten-1-ol, which has a rate constant of 1.95 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ under identical conditions [1][2].

Atmospheric Chemistry Reaction Kinetics Marine Boundary Layer

Synthetic Methodology: Regioselectivity in Hydroboration-Oxidation

Hydroboration of 3-buten-1-ol with 9-borabicyclo[3.3.1]nonane (9-BBN) proceeds with exceptionally high regioselectivity, placing boron on the terminal carbon with approximately 98% selectivity [1]. This stands in contrast to the hydroboration of internal alkenes like 2-buten-1-ol, which would yield a mixture of regioisomers or require alternative directing strategies.

Organic Synthesis Regioselective Reactions Hydroboration

Catalytic Process Robustness: Hydroformylation Activation Energy vs. 4-Penten-1-ol

In aqueous biphasic hydroformylation catalyzed by HRh(CO)(TPPTS)₃, 3-buten-1-ol displays an activation energy (Eₐ) of 25 kcal mol⁻¹, slightly higher than the 23 kcal mol⁻¹ observed for 4-penten-1-ol. More importantly, the reaction outcome for 3-buten-1-ol is noted to be 'less sensitive to reaction conditions,' offering a more robust and predictable process window [1].

Homogeneous Catalysis Hydroformylation Process Chemistry

Biological Activity: Pharmacological Antagonism vs. Agonism Compared to 1-Butanol

In studies of L1-mediated cell adhesion—a model for fetal alcohol spectrum disorders—the position of the double bond in butanol isomers dictates biological function. 1-Butanol acts as a full agonist, 2-buten-1-ol as a mixed agonist-antagonist, and 3-buten-1-ol as a pure antagonist. The antagonism of 3-buten-1-ol can be overcome by increasing the concentration of agonist (1-butanol or ethanol) [1].

Pharmacology Alcohol Research Cell Adhesion

Validated Application Scenarios for 3-Buten-1-ol Based on Comparative Evidence


Synthesis of High-Molecular-Weight Hydroxy-Functionalized Polyethylene

Procurement of 3-buten-1-ol is essential for polymer chemists synthesizing functionalized polyethylenes via coordination-insertion polymerization. As demonstrated, it yields 3.5× higher catalytic activity and produces polymer with nearly 4× higher molecular weight (Mₙ = 64.2 kg mol⁻¹) compared to allyl alcohol [5]. This is critical for applications requiring robust mechanical properties and processability.

Precision Organic Synthesis Requiring Terminal C4 Diols or Amino Alcohols

Synthetic routes targeting terminal 1,4-difunctionalized butane derivatives benefit from the exceptionally high regioselectivity of 3-buten-1-ol hydroboration. With ~98% terminal selectivity using 9-BBN [5], it provides a reliable pathway to 1,4-butanediol equivalents, avoiding the regioisomeric mixtures that would result from using internal alkenes like 2-buten-1-ol.

Atmospheric Chemistry Model Development and Validation

Researchers developing chemical transport models require accurate kinetic data for biogenic volatile organic compounds (BVOCs). The distinct rate coefficients for 3-buten-1-ol with OH (5.6 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) [5] and Cl atoms (2.80 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) [6] are essential parameters. Using data for the isomer 2-buten-1-ol would introduce errors of 26% and 44%, respectively, leading to significant inaccuracies in predicted atmospheric lifetimes and pollutant formation.

Pharmaceutical Intermediate Manufacturing Requiring Process Robustness

For the large-scale production of active pharmaceutical ingredients (APIs) like Pemetrexed [5], 3-buten-1-ol is a key building block. Its documented 'insensitivity to reaction conditions' in catalytic transformations such as hydroformylation [6] makes it a preferred intermediate over alternatives like 4-penten-1-ol, whose product distribution is highly dependent on ionic strength and temperature. This robustness translates to more consistent yields and simplified scale-up protocols.

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